tert-Butyl 2-(4-bromopyridin-2-yl)acetate
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Overview
Description
tert-Butyl 2-(4-bromopyridin-2-yl)acetate is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a bromopyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(4-bromopyridin-2-yl)acetate can be synthesized through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . Another method involves the borylation of an intermediate diazonium salt, which is formed by the addition of tert-butyl nitrite to an aniline starting material .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-bromopyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Employed in Suzuki–Miyaura coupling reactions.
Nucleophiles: Used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
tert-Butyl 2-(4-bromopyridin-2-yl)acetate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: In the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-bromopyridin-2-yl)acetate involves its participation in chemical reactions as a reactive intermediate. The bromopyridine moiety can undergo substitution or coupling reactions, while the tert-butyl ester group can be hydrolyzed under acidic or basic conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-bromopyridin-2-yl)carbamate: Similar structure but with a carbamate group instead of an acetate group.
tert-Butyl 2-(4-chloropyridin-2-yl)acetate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
tert-Butyl 2-(4-bromopyridin-2-yl)acetate is unique due to its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis and pharmaceutical research. Its bromopyridine moiety allows for various substitution and coupling reactions, while the tert-butyl ester group provides stability and ease of handling .
Properties
IUPAC Name |
tert-butyl 2-(4-bromopyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGXZFJOWJAGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC=CC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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